(R)-Phe-A110/B319

PI3Kα H1047R Mutant Selectivity Binding Affinity

(R)-Phe-A110/B319 is a small-molecule hapten derived from a DNA-encoded chemical library (DEL), designed for use in conditional chimeric antigen receptor T-cell (CAR-T) activation systems. It features a phenylalanine-based scaffold with defined (R) stereochemistry, enabling it to selectively bind to the tumor-associated H1047R mutant of the p110α subunit within the PI3K complex over its wild-type counterpart.

Molecular Formula C19H15ClN4O2
Molecular Weight 366.8 g/mol
Cat. No. B15560694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Phe-A110/B319
Molecular FormulaC19H15ClN4O2
Molecular Weight366.8 g/mol
Structural Identifiers
InChIInChI=1S/C19H15ClN4O2/c1-13(17-12-23(22-21-17)15-8-6-14(20)7-9-15)26-19-10-11-24(25)18-5-3-2-4-16(18)19/h2-13H,1H3/t13-/m1/s1
InChIKeySVKHERCOWKMPQO-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Understanding (R)-Phe-A110/B319: A Stereodefined Hapten for Conditional CAR-T Research


(R)-Phe-A110/B319 is a small-molecule hapten derived from a DNA-encoded chemical library (DEL), designed for use in conditional chimeric antigen receptor T-cell (CAR-T) activation systems [1]. It features a phenylalanine-based scaffold with defined (R) stereochemistry, enabling it to selectively bind to the tumor-associated H1047R mutant of the p110α subunit within the PI3K complex over its wild-type counterpart . This hapten is not a standalone therapeutic but a critical component in research toolkits that study tumor-targeting immunotherapies with an improved safety profile through switchable control.

Why (R)-Phe-A110/B319 Cannot Be Replaced by Generic PI3K Binders or Undefined DEL Compounds


Substituting (R)-Phe-A110/B319 with a generic PI3K inhibitor, a pan-hapten, or even its (S)-enantiomer is not scientifically valid for conditional CAR-T applications. The compound's function is predicated on a precise three-way interaction: its (R) stereochemistry dictates orientation for binding to the H1047R mutant pocket, its hapten terminus must be recognized by a cognate anti-hapten CAR, and its selectivity profile must avoid engaging wild-type PI3K to prevent off-target systemic effects [1]. Using an undefined racemic mixture or an unoptimized DEL hit like A110/B157 (which may have a different selectivity fingerprint) would break this engineered control circuit, leading to unpredictable CAR-T activation kinetics and a loss of therapeutic window [2].

Quantitative Differentiation Evidence for Procuring (R)-Phe-A110/B319


Mutant-Selective Binding Affinity: H1047R Knock-in vs. Wild-Type PI3Kα

(R)-Phe-A110/B319 is reported to exhibit a 20-fold higher affinity for the p110α H1047R mutant within the p110α/p85α PI3K complex compared to the wild-type complex . This selectivity was established through affinity-based selections from a stereodefined DEL, where the enrichment fingerprints for building block combination A110/B319 were markedly stronger against the mutant protein [1]. In validation experiments, compounds from the A110/B319 series (compounds 22 and 23) showed strong binding signal in small-molecule ELISA against H1047R mutant PI3K, while the signal against wild-type PI3K was negligible, confirming the selectivity translated to off-DNA synthesized compounds [1].

PI3Kα H1047R Mutant Selectivity Binding Affinity Tumor-Associated Antigen

Stereochemical Specificity: (R)- vs. (S)-Enantiomer

The (R) configuration at the phenylalanine core is a critical determinant of target binding. The DNA-encoded library was intentionally constructed with both (R) and (S) stereoisomers of 2-azido-3-iodophenylpropionic acid scaffolds to investigate the impact of stereochemistry [1]. Post-selection data confirmed that the combination A110/B319 enriched from the library is explicitly the (R) isomer [1]. The (S)-Phe-A110/B319 is sold as a separate compound with distinct, potentially non-identical target engagement properties . Although both enantiomers are reported to have 20-fold higher affinity for the H1047R mutant in some commercial descriptions, the original selection fingerprints and validation data in the literature are explicitly linked to the (R) stereochemistry of the A110 building block [1].

Stereochemistry Enantiomer Differentiation DEL Phenylalanine Scaffold

DEL Fingerprint Enrichment vs. Alternative Building Block Combinations

Within the DEL selection campaign, the combination A110/B319 emerged as one of the most enriched hits against the H1047R mutant PI3K. Figure 4a of the primary paper displays two-dimensional selection fingerprints, where the A110/B319 combination (compounds 22 and 23) shows high sequence counts indicating strong enrichment, distinct from combinations like A110/B489 which was highly enriched against wild-type PI3K [1]. The combination A110/B157 (compounds 20 and 21) was also enriched, but its selectivity profile between mutant and wild-type may differ. The selection data provides a direct, semi-quantitative comparison: the enrichment factor (EF) for the best wild-type-selective combination (A110/B489) was 65±7, while the mutant-selective hits like A110/B319 displayed a different, inverted selectivity pattern [1].

DNA-Encoded Library Enrichment Factor A110/B319 A110/B157

Validated Application Scenarios for (R)-Phe-A110/B319 in Scientific Research


Conditional CAR-T Cell Activation and In Vivo Tumor Targeting Studies

(R)-Phe-A110/B319 serves as a soluble adaptor molecule that bridges tumor cells bearing the H1047R PI3Kα mutant and anti-hapten CAR-T cells. This system allows researchers to test the concept of 'switchable' CAR-T therapy, where T-cell activation is conditional upon the presence of the tumor-specific mutant, potentially reducing on-target/off-tumor toxicity. The 20-fold selectivity window over wild-type PI3K ensures that the adaptor preferentially accumulates at the tumor site [1].

Stereochemistry-Activity Relationship (SAR) Studies in DEL-Based Ligand Discovery

As a product of a library that explicitly explored stereo- and regiochemistry, (R)-Phe-A110/B319 is an ideal reference standard for laboratories evaluating the impact of stereochemistry on small-molecule protein interactions. It can be used alongside its (S)-enantiomer to calibrate assays that measure enantioselective binding to PI3K isoforms [1].

Biomarker-Specific Targeted Delivery Payload

The compound can be conjugated to imaging agents or cytotoxic drugs to evaluate H1047R-mutant PI3Kα as a biomarker for targeted delivery. The distinct binding profile relative to other DEL-derived hits like A110/B489 allows for multiplexed targeting strategies where different DEL compounds are used to interrogate distinct protein conformations [1].

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